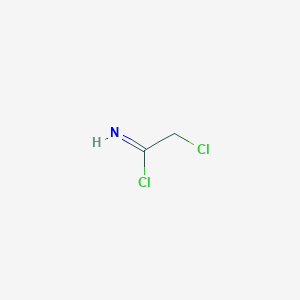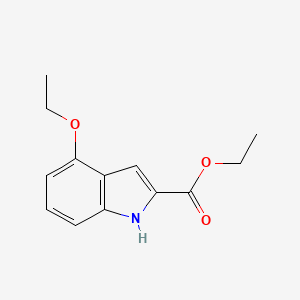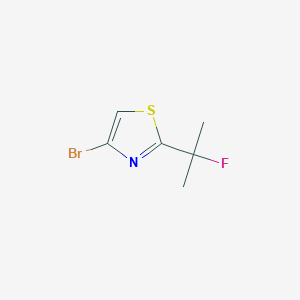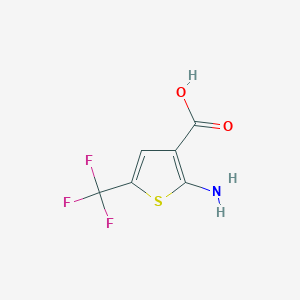![molecular formula C11H12ClN3 B13506677 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride is a versatile chemical compound with a unique structure that enables diverse applications. This compound is part of the naphthyridine family, which is known for its significant importance in medicinal chemistry due to its wide range of biological activities . The compound’s structure consists of fused pyridine rings, making it a valuable tool for advancing scientific knowledge in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the base-catalyzed cyclization reaction of 9-azidoacridine with 1,3-dicarbonyl compounds or activated acetonitriles can lead to the formation of the desired compound . The reaction typically occurs in a regiospecific manner, indicating a stepwise ionic reaction sequence .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing and reducing agents, and catalysts for cross-coupling reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. Additionally, its applications in material science include the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride include other naphthyridine derivatives and related heterocyclic compounds. Examples include 6,7-dihydro-5H-pyrido[2,3-c]pyridazine and 1,2,3,4-tetrahydroquinoline derivatives .
Uniqueness: What sets this compound apart is its unique structure, which allows for diverse applications and interactions with various biological targets. Its versatility and potential for modification make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H12ClN3 |
|---|---|
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydropyrido[2,3-c][1,5]naphthyridine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-3-8-10(12-5-1)7-14-9-4-2-6-13-11(8)9;/h2,4,6-7,12H,1,3,5H2;1H |
Clave InChI |
LLDHWEICQPYGPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=NC=C2NC1)C=CC=N3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B13506594.png)


![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)

![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)

![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)





